4,7-Dimethyl-6-nitroquinolin-2-OL
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Overview
Description
4,7-Dimethyl-6-nitroquinolin-2-OL is a nitrogen-based heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its broad range of applications in medicinal and industrial chemistry. The compound’s structure includes a quinoline ring system substituted with methyl and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-6-nitroquinolin-2-OL typically involves the nitration of 4,7-dimethylquinolin-2-OL. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-6-nitroquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4,7-Dimethyl-6-nitroquinolin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-6-nitroquinolin-2-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
- 4,8-Dimethyl-6-nitroquinolin-2-OL
- 4-methyl-6-nitroquinolin-2-OL
- 7-nitroquinolin-4-ol
Comparison: 4,7-Dimethyl-6-nitroquinolin-2-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4,7-dimethyl-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10N2O3/c1-6-4-11(14)12-9-3-7(2)10(13(15)16)5-8(6)9/h3-5H,1-2H3,(H,12,14) |
InChI Key |
OWCHBICYEHLVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C |
Origin of Product |
United States |
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